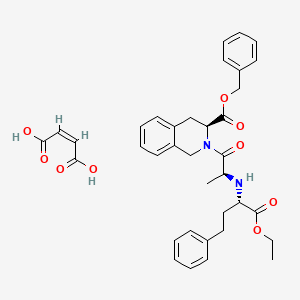

Quinapril benzyl ester maleate

Description

Contextualization as an Angiotensin-Converting Enzyme Inhibitor Prodrug Precursor

Quinapril (B1585795) is classified as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into its active form. nih.govdrugbank.com Specifically, quinapril is the ethyl ester prodrug of quinaprilat (B1678679), the potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. nih.govnih.govnih.gov The ACE enzyme is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. nih.gov By inhibiting this enzyme, quinaprilat helps to relax blood vessels and lower blood pressure. drugbank.com

Quinapril benzyl (B1604629) ester maleate (B1232345) functions as a precursor in the chemical synthesis of the quinapril prodrug itself. ijpsonline.comgoogle.com It is a key intermediate compound that is converted into quinapril during the manufacturing process. ijpsonline.com Therefore, while quinapril is a prodrug to the active metabolite quinaprilat, quinapril benzyl ester maleate is a synthetic precursor to the prodrug quinapril.

Derivation and Chemical Relationship to Quinapril

This compound is intrinsically linked to quinapril through its chemical structure and its role in the synthesis pathway. The conversion of this compound to quinapril is a critical step in the manufacturing of the active pharmaceutical ingredient (API). ijpsonline.comgoogle.com

The chemical process involves the selective removal of the benzyl ester protecting group from the quinapril benzyl ester molecule. ijpsonline.com This transformation is typically achieved through catalytic hydrogenation. ijpsonline.comgoogle.com In this reaction, the quinapril benzyl ester is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. ijpsonline.comgoogle.com This process cleaves the benzyl ester, leaving a carboxylic acid group and forming quinapril. ijpsonline.com The resulting quinapril is then typically converted to its hydrochloride salt for pharmaceutical use. google.com The maleate salt form of the precursor helps in its purification and handling during the synthesis. klivon.compharmaffiliates.com

Research Significance in Medicinal Chemistry and Pharmaceutical Sciences

The significance of this compound in medicinal chemistry and pharmaceutical sciences is primarily tied to its role as a crucial intermediate in the synthesis of quinapril. nih.gov The study of such intermediates is vital for optimizing synthetic routes to produce the final drug product efficiently and with high purity. Research into the synthesis of quinapril, including the steps involving its benzyl ester precursor, aims to improve yield, reduce the formation of impurities, and ensure a cost-effective and scalable manufacturing process. google.comgoogle.com

Furthermore, the investigation of related compounds and impurities, like quinapril benzyl ester, contributes to a deeper understanding of the structure-activity relationships of ACE inhibitors. nih.gov The presence of impurities can impact the safety and efficacy of the final pharmaceutical product, making the study and control of precursors like this compound a key area of focus in pharmaceutical development. synzeal.comusp.org

Role as a Reference Standard in Analytical Research

In the field of analytical research and pharmaceutical quality control, this compound serves as a critical reference standard. veeprho.comlgcstandards.com Pharmaceutical regulatory bodies require that all drug products be tested for purity and the presence of any impurities. veeprho.com this compound is considered a process-related impurity in the manufacturing of quinapril. klivon.como2hdiscovery.co

As a well-characterized reference standard, it is used in analytical method development, method validation, and routine quality control testing of quinapril API and finished drug products. synzeal.comveeprho.com The availability of high-quality, certified reference standards like this compound allows analytical chemists to accurately identify and quantify this specific impurity, ensuring that the final drug product meets the strict purity requirements set by pharmacopoeias and health authorities. veeprho.comlgcstandards.com

Chemical Compound Data

Below are tables detailing the chemical properties of this compound and related compounds.

Table 1: this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid | lgcstandards.comlgcstandards.com |

| CAS Number | 82586-54-7 | pharmaffiliates.comveeprho.comchemicalbook.com |

| Molecular Formula | C36H40N2O9 | pharmaffiliates.comchemicalbook.com |

| Molecular Weight | 644.71 g/mol | pharmaffiliates.comchemicalbook.com |

Table 2: Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

|---|---|---|---|---|

| Quinapril | 85441-61-8 | C25H30N2O5 | 438.52 | pharmaffiliates.com |

| Quinapril Benzyl Ester | 82586-53-6 | C32H36N2O5 | 528.65 | pharmaffiliates.como2hdiscovery.cocymitquimica.com |

| Quinaprilat | 82768-85-2 | C23H26N2O5 | 410.5 | synzeal.com |

| Quinapril Hydrochloride | 85441-61-8 | C25H31ClN2O5 | 474.98 | ijpsonline.comgoogle.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H40N2O9 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C32H36N2O5.C4H4O4/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25;5-3(6)1-2-4(7)8/h4-17,23,28-29,33H,3,18-22H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t23-,28-,29-;/m0./s1 |

InChI Key |

YVLOIKSAYRUXIX-IZSITSNPSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes and Pathways

The core structure of quinapril (B1585795) benzyl (B1604629) ester is assembled through the coupling of two key fragments: the substituted L-alanine derivative and the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester. One established route involves the condensation of the N-carboxyanhydride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with the benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. google.com This reaction is typically carried out in an aprotic solvent like toluene (B28343). google.com

Alternative coupling strategies have also been explored to improve efficiency and yield. These can include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as N-hydroxybenzotriazole. google.com More recent advancements in organic synthesis have introduced nickel-catalyzed cross-coupling reactions of benzylic esters, which could offer new avenues for the formation of the key amide bond. nih.gov The development of continuous flow systems for amide bond formation has also been investigated as a means to improve reaction efficiency and control over reaction parameters. researchgate.net

A notable synthetic approach involves the reaction of the para-toluene sulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid with the acid chloride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. chemicalbook.com This reaction is performed in dichloromethane (B109758) in the presence of triethylamine (B128534) at low temperatures. chemicalbook.com

Table 1: Comparison of Synthetic Coupling Methods

| Coupling Method | Key Reagents | Solvent | Typical Conditions | Reference |

| N-Carboxyanhydride | N-carboxyanhydride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid | Toluene | Room temperature | google.com |

| Acid Chloride | Acid chloride of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, para-toluene sulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, triethylamine | Dichloromethane | -20°C to 25°C | chemicalbook.com |

| Coupling Agent | N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine, benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole | Aprotic solvent | Not specified | google.com |

Protecting groups are essential in the synthesis of complex molecules like quinapril benzyl ester to prevent unwanted side reactions. organic-chemistry.org The benzyl group itself serves as a protecting group for the carboxylic acid of the tetrahydroisoquinoline moiety. libretexts.org This is crucial as it allows for the selective formation of the amide bond without interference from the carboxylic acid. organic-chemistry.org The benzyl ester is typically stable under the coupling conditions and can be removed later in the synthetic sequence by hydrogenolysis. google.comlibretexts.org

Once the quinapril benzyl ester free base is synthesized, it is converted to its maleate (B1232345) salt. This is typically achieved by dissolving the quinapril benzyl ester in a suitable solvent, such as ethyl acetate, and then adding a solution of maleic acid. chemicalbook.com The maleate salt then precipitates from the solution and can be isolated by filtration. The formation of the maleate salt serves to purify the compound and improve its stability and handling properties. ijpsonline.com The purity of the resulting quinapril benzyl ester maleate can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). google.com

Yield Optimization and Synthetic Challenges in Production

A significant challenge in the synthesis of quinapril and its intermediates is the propensity for intramolecular cyclization to form an undesirable diketopiperazine impurity. google.com This side reaction is particularly prevalent at elevated temperatures, such as during distillation steps used to remove solvents. google.com This can lead to a substantial loss of yield, reported to be between 20% and 40%. google.com

To mitigate the formation of the diketopiperazine, careful control of reaction temperature is crucial. google.com Synthetic strategies that avoid high-temperature distillation steps are preferred. google.com For example, using a sufficient amount of solvent to keep the product in solution and then precipitating it by adding a non-solvent can be a more effective purification method than distillation. google.com

Chemical Reactivity and Transformations of this compound

The primary chemical transformation of this compound is its conversion to quinapril. This is accomplished by removing the benzyl protecting group. The most common method for this deprotection is catalytic hydrogenolysis. google.comijpsonline.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). google.comijpsonline.com The hydrogenolysis cleaves the benzyl ester, yielding the free carboxylic acid of quinapril. ijpsonline.com

The this compound salt must first be converted back to its free base form before the hydrogenolysis step. ijpsonline.com This is typically done by dissolving the salt in a mixture of water and an organic solvent like dichloromethane and adjusting the pH to the range of 7.5 to 8.5 with a base such as aqueous ammonia. ijpsonline.com After separation of the organic layer and evaporation of the solvent, the quinapril benzyl ester free base is obtained as a residue. ijpsonline.com

Following the hydrogenolysis of the benzyl ester, the resulting quinapril free base can be converted to its hydrochloride salt by treatment with hydrochloric acid. google.comijpsonline.com

Hydrolysis Reactions of the Ester Bond

The ester groups in quinapril benzyl ester are susceptible to hydrolysis, with the cleavage of the benzyl ester being a critical step in the synthesis of quinapril.

Hydrogenolysis of the Benzyl Ester

The most common method for the selective cleavage of the benzyl ester in the presence of the ethyl ester is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.orgambeed.com This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the benzylic C-O bond, yielding the corresponding carboxylic acid (Quinapril) and toluene as a byproduct. acsgcipr.orgacsgcipr.org

This transformation is a type of hydrolysis and is fundamental in the final stages of quinapril synthesis. Prior to this step, the maleate salt is typically neutralized with a base, such as aqueous ammonia, to liberate the free base of quinapril benzyl ester, which is then subjected to hydrogenolysis. semanticscholar.org The reaction is generally carried out in an alcoholic solvent like ethanol or isopropanol. semanticscholar.org The process is performed under controlled temperature and pressure to ensure complete conversion and minimize side reactions. semanticscholar.org

Interactive Table: Representative Conditions for Benzyl Ester Hydrogenolysis

| Parameter | Condition | Source |

| Catalyst | 10% Palladium on Carbon (Pd/C) | semanticscholar.org |

| Solvent | Ethanol, Methanol, Isopropanol | semanticscholar.org |

| Reagents | Hydrogen Gas, Hydrochloric Acid | semanticscholar.org |

| Pressure | 40-60 psi | semanticscholar.org |

| Temperature | 20-30°C | semanticscholar.org |

| Duration | ~2 hours | semanticscholar.org |

It is also noteworthy that the ethyl ester group of the resulting quinapril molecule undergoes hydrolysis in vivo to form its active metabolite, quinaprilat (B1678679). chemicalbook.com This biological hydrolysis is crucial for the therapeutic action of the drug.

Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org In principle, both the benzyl and ethyl ester functionalities of quinapril benzyl ester could undergo transesterification.

These reactions can be catalyzed by either acids or bases. wikipedia.org

Acid-catalyzed transesterification : The acid protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Base-catalyzed transesterification : The base deprotonates the alcohol, increasing its nucleophilicity for the attack on the ester's carbonyl carbon. wikipedia.org

While specific literature detailing the transesterification of this compound is scarce, general principles for benzyl and ethyl esters apply. For instance, the transesterification of benzyl alcohol with various acyl donors has been demonstrated using enzyme catalysts. researchgate.net Similarly, the transesterification of ethyl esters is a widely studied reaction, particularly in the context of biodiesel production, using catalysts like sulfuric acid or sodium ethoxide. embrapa.brpsu.edu

Theoretically, reacting quinapril benzyl ester with a different alcohol under appropriate catalytic conditions could lead to the formation of a new ester. However, in the synthetic route to quinapril, the focus is on the selective removal of the benzyl group, making hydrogenolysis the preferred method over transesterification. acsgcipr.orgacsgcipr.org The transesterification of the ethyl ester is also possible but generally requires more forcing conditions than simple hydrolysis. nih.gov

Reactions Involving the Maleate Component (e.g., Diels-Alder, Michael Additions)

This compound is a salt formed between the basic nitrogen atom of the tetrahydroisoquinoline ring system and maleic acid. The primary chemical reaction involving the maleate component in the context of quinapril synthesis is its removal to generate the free base of quinapril benzyl ester for subsequent steps. semanticscholar.org This is typically achieved by dissolving the salt in a biphasic system (e.g., dichloromethane and water) and adjusting the pH to the alkaline range (7.5-8.5) with a base like aqueous ammonia. semanticscholar.org The deprotonated quinapril benzyl ester free base dissolves in the organic layer, effectively separating it from the maleate salt which remains in the aqueous phase.

While the maleate moiety is primarily a counter-ion in this context, the maleate functional group itself is known to participate in various chemical reactions, most notably the Diels-Alder and Michael addition reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com The carbon-carbon double bond in maleate, particularly when part of an electron-deficient system like maleic anhydride (B1165640) or dimethyl maleate, acts as a potent dienophile. masterorganicchemistry.comupenn.edu The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com While there are examples of organotin maleates undergoing Diels-Alder reactions, this is not a typical reaction for the maleate salt of a pharmaceutical compound. rsc.org

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing carboxylic acid groups of the maleate render the double bond electrophilic and susceptible to attack by soft nucleophiles, such as enolates, amines, or thiols, at the β-carbon position. organic-chemistry.orgorganicchemistrytutor.com This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org As with the Diels-Alder reaction, while the maleate ion possesses the necessary functionality to act as a Michael acceptor, this reactivity is not typically exploited in the chemistry of this compound itself.

Preclinical Pharmacology and Enzymatic Biotransformation

Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor Prodrug

Quinapril (B1585795) is an orally active, non-peptide, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. nih.gov It is designed as a prodrug, specifically a monoethyl ester, which is a pharmacologically less active form of the drug. nih.gov This design facilitates absorption from the gastrointestinal tract. Following oral administration, quinapril is rapidly absorbed and undergoes hydrolysis to its active metabolite, quinaprilat (B1678679). nih.govnih.gov This conversion is essential for its therapeutic action, as quinaprilat is a significantly more potent inhibitor of ACE than the parent compound, quinapril. nih.gov The primary role of quinapril as a prodrug is to serve as a well-absorbed carrier for the highly active quinaprilat.

Enzymatic Hydrolysis to the Active Metabolite (Quinaprilat)

The therapeutic efficacy of quinapril is contingent upon its biotransformation to the active diacid metabolite, quinaprilat. This conversion is a critical step in its mechanism of action.

In Vitro Enzyme Kinetics and Mechanistic Studies

The conversion of quinapril to quinaprilat is an enzymatic hydrolysis process. While specific kinetic parameters for the maleate (B1232345) salt of the benzyl (B1604629) ester are not detailed in the reviewed literature, the general process involves the cleavage of the ester group. This hydrolysis is not spontaneous and requires enzymatic activity. Studies on similar ester-based prodrugs highlight the importance of designing linkers that are stable enough to prevent premature hydrolysis while being susceptible to enzymatic cleavage at the desired site. nih.gov The synthesis of quinapril itself involves the hydrogenolysis of its benzyl ester precursor, a chemical process to remove the benzyl group. google.comgoogle.com

Preclinical Biotransformation Pathways in Animal Models (e.g., rats, dogs, monkeys)

Preclinical studies in various animal models, including rats, dogs, and hamsters, have been instrumental in elucidating the biotransformation of quinapril. nih.gov Following oral administration in these models, quinapril is rapidly absorbed and extensively distributed to various tissues, with the notable exception of the brain. nih.gov The primary metabolic pathway is the rapid hydrolysis to quinaprilat. nih.gov The metabolism to other compounds is not extensive, indicating a clean conversion to the active form. nih.gov These animal models have consistently demonstrated the effective lowering of blood pressure, which correlates with the inhibition of both plasma and tissue ACE. nih.gov

Preclinical Evaluation of Enzyme Affinity and Potency

The ultimate measure of an ACE inhibitor's effectiveness lies in its ability to bind to and inhibit the angiotensin-converting enzyme.

Comparative Studies of ACE Affinity between Quinapril Benzyl Ester Maleate and Quinapril

While direct comparative studies of ACE affinity between the specific "this compound" salt and quinapril are not available in the reviewed literature, it is well-established that the active metabolite, quinaprilat, possesses a potent binding affinity for ACE. nih.gov The prodrug form, quinapril, has a much lower affinity. The synthesis of quinapril and its active diacid form, quinaprilat, has been a focus of research to optimize its ACE inhibiting activities. nih.gov

Hemodynamic Effects in Preclinical Models

Preclinical studies in various animal models of hypertension have demonstrated the efficacy of quinapril in exerting beneficial hemodynamic effects. The primary mechanism underlying its antihypertensive action is the reduction of total peripheral and renal vascular resistance. fda.govnih.gov Research has shown effectiveness in models with both normal and high plasma renin activity. nih.govresearchgate.net

In one study, the effects of high doses of quinapril on renal function and morphology were assessed in male beagle dogs over a 13-week period. The investigation revealed a significant and consistent decrease in arterial blood pressure across different dosage levels. nih.gov

Table 1: Hemodynamic Effects of Quinapril in Beagle Dogs Effect of 13-week oral administration of quinapril on arterial blood pressure.

| Parameter | Control (0 mg/kg/day) | Quinapril (25 mg/kg/day) | Quinapril (125 mg/kg/day) | Quinapril (250 mg/kg/day) |

|---|

| Arterial Blood Pressure Change | No significant change | ~20% decrease | ~20% decrease | ~20% decrease |

Data sourced from a study assessing renal function and morphology. nih.gov

The hemodynamic benefits of quinapril have also been documented in spontaneously hypertensive rats (SHR), a common model for studying essential hypertension. One study investigated the effects of quinapril on SHR that had experienced an acute myocardial infarction. Treatment with quinapril was shown to significantly improve key hemodynamic parameters that are typically compromised following such an event. nih.gov

Table 2: Hemodynamic Effects of Quinapril in Spontaneously Hypertensive Rats (SHR) Post-Myocardial Infarction Evaluation by cardiac catheterization 4 weeks after coronary ligation.

| Hemodynamic Parameter | Untreated SHR with Infarction | Quinapril-Treated SHR with Infarction |

|---|---|---|

| Left Ventricular End-Diastolic Pressure | Increased (P < 0.01) | Significantly Improved |

| Right Atrial Pressure | Increased (P < 0.01) | Significantly Improved |

| Blood Pressure | Decreased (P < 0.01) | Significantly Improved |

| Cardiac Index | Decreased (P < 0.01) | Significantly Improved |

Data sourced from a study on the cardioprotective effects of quinapril. nih.gov

These preclinical findings demonstrate that quinapril, through its active metabolite quinaprilat, effectively reduces blood pressure and confers beneficial hemodynamic effects in different animal models. nih.govnih.gov The reduction in peripheral resistance is a key contributor to its antihypertensive activity. nih.gov

Structure Activity Relationship Sar and Structure Degradation Relationship Studies

Influence of the Benzyl (B1604629) Ester Moiety on Biological Activity and Enzyme Binding Affinity

Quinapril (B1585795) benzyl ester maleate (B1232345) is an intermediate in the synthesis of quinapril, which is itself a prodrug that is converted in the body to its active metabolite, quinaprilat (B1678679). google.comnih.gov The benzyl ester moiety plays a crucial, albeit temporary, role in this chemical lineage. Its primary function during synthesis is to protect the carboxylate group on the tetrahydroisoquinoline ring, preventing unwanted side reactions such as intramolecular cyclization. google.comsmolecule.com

Esterification of carboxylate groups is a common strategy in the design of non-sulfhydryl ACE inhibitors to create orally bioavailable prodrugs. While the ethyl ester in the final quinapril molecule is designed for in-vivo hydrolysis to the active diacid quinaprilat, the benzyl ester in this intermediate is specifically designed for removal during the final stages of chemical synthesis. nih.govsmolecule.comijpsonline.com This is typically achieved through catalytic hydrogenolysis, which cleaves the benzyl group to yield the free carboxylic acid necessary for the final active pharmaceutical ingredient. smolecule.comijpsonline.com

Some research suggests that the benzyl ester modification may enhance the compound's affinity for the angiotensin-converting enzyme compared to quinapril itself. smolecule.com However, the definitive biological activity is expressed by quinaprilat, where the free carboxylate group is essential for mimicking the C-terminal carboxylate of ACE substrates and binding to the enzyme's active site.

| Moiety | Primary Function | Impact on Activity/Binding |

|---|---|---|

| Benzyl Ester | Protects the carboxylate group during chemical synthesis. google.comsmolecule.com | May transiently enhance enzyme affinity; must be removed for final drug activity. smolecule.com |

| Ethyl Ester (in Quinapril) | Enhances oral bioavailability (prodrug feature). drugbank.com | Is hydrolyzed in-vivo to the active metabolite, quinaprilat. nih.gov |

| Carboxylate (in Quinaprilat) | Binds to the zinc ion in the ACE active site. stereoelectronics.org | Essential for potent ACE inhibition. |

Impact of Structural Modifications on Chemical Stability and Degradation Pathways

The structure of quinapril benzyl ester is susceptible to specific degradation pathways, primarily intramolecular cyclization and hydrolysis. google.comijpsonline.com These degradation routes are significant considerations during synthesis and storage.

The most prominent degradation pathway is the intramolecular cyclization (aminolysis) of the ester, which leads to the formation of a diketopiperazine impurity. google.comijpsonline.com This reaction is significantly accelerated at temperatures above 45°C and is a primary cause of yield loss during synthesis, particularly during solvent distillation steps. google.com

Hydrolysis of the ester bonds is another potential degradation route. researchgate.netcore.ac.uk The benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid. This is the intended outcome during the controlled hydrogenolysis step of synthesis but represents degradation if it occurs prematurely. smolecule.comijpsonline.com

The maleate salt form of the compound plays a role in enhancing its stability. Maleic acid's dicarboxylic structure facilitates strong ionic interactions, which promote a more stable crystalline lattice, improving the compound's handling and purification properties as a pharmaceutical intermediate. smolecule.com

| Degradation Pathway | Key Product(s) | Influencing Factors |

|---|---|---|

| Intramolecular Cyclization (Aminolysis) | Diketopiperazine (DKP) impurity. google.comijpsonline.com | Accelerated by elevated temperatures (>45°C). google.com |

| Hydrolysis | Quinaprilat (diacid impurity). ijpsonline.comcore.ac.uk | Influenced by pH, humidity, and temperature. researchgate.netresearchgate.net |

Key Structural Determinants for Angiotensin-Converting Enzyme Interaction

The potent inhibitory activity of quinaprilat, the active form derived from quinapril benzyl ester, is dictated by specific structural features that facilitate a strong interaction with the angiotensin-converting enzyme. The design mimics the transition state of ACE's natural substrates.

Zinc-Binding Group : A critical feature for all non-sulfhydryl ACE inhibitors is a terminal carboxylate group that can effectively chelate the zinc ion (Zn²⁺) located in the active site of the enzyme. stereoelectronics.org In quinaprilat, this is the carboxyl group on the N-ring that is protected as a benzyl ester in the intermediate compound. smolecule.com

N-Ring System : The tetrahydroisoquinoline moiety serves as the N-ring, a large, hydrophobic heterocyclic structure. nih.gov Such rings are known to increase potency by fitting into and interacting with hydrophobic pockets within the enzyme's active site, such as the S1 pocket. The specific stereochemistry of this ring system is crucial for correct orientation and binding. smolecule.com

| Structural Feature | Role in ACE Interaction | Relevant Moiety in Quinapril Structure |

|---|---|---|

| Zinc-Binding Group | Coordinates with the Zn²⁺ ion in the enzyme's active site. stereoelectronics.org | Carboxylate group (from hydrolyzed benzyl ester). |

| Large Hydrophobic N-Ring | Increases potency through interaction with hydrophobic pockets (S1). | Tetrahydroisoquinoline ring. nih.gov |

| Mimicry of Alanine (B10760859) Side Chain | Occupies the S1' pocket of the enzyme. | Methyl group of the alanine residue. |

| Correct Stereochemistry | Ensures proper orientation of all binding groups. smolecule.com | (S,S,S)-configuration. smolecule.com |

Solid State Research and Crystallography

Crystalline Forms and Solvates of Related Quinapril (B1585795) Salts (e.g., Quinapril Hydrochloride Solvates)

Studies have identified several crystalline solvates of quinapril hydrochloride, where solvent molecules are incorporated into the crystal lattice. These include solvates with acetonitrile (B52724), acetone, toluene (B28343), methyl formate, and nitromethane (B149229). ijpsonline.comgoogle.comgoogle.comgoogle.com The formation of these solvates is a crucial aspect of the purification and crystallization process of quinapril hydrochloride. google.comgoogle.com

The stability of these solvates can vary. For instance, the nitromethane solvate of quinapril hydrochloride has been found to be more stable compared to other known solvates, a property attributed to intermolecular hydrogen bonding between the quinapril molecule and nitromethane. nih.gov In contrast, single crystal X-ray analysis of the acetonitrile solvate did not show such hydrogen bonding. nih.gov Upon heating, crystalline solvates like the quinapril hydrochloride acetonitrile solvate tend to lose the solvent molecule, which can lead to a disordered or amorphous state. ijpsonline.comnih.gov This desolvation process is often followed by chemical degradation, specifically cyclization to form a diketopiperazine impurity. ijpsonline.com

Beyond simple solvates, a stable salt of quinapril has been formed with tris(hydroxymethyl)amino methane (B114726). This salt demonstrates enhanced stability, with single-crystal X-ray analysis revealing a complex hydrogen bonding network between the two components, in addition to an ionic bond. ijpsonline.comnih.gov

Amorphous Solid-State Studies

The amorphous form of quinapril, lacking a long-range ordered crystal structure, has been a subject of significant investigation due to its inherent physical and chemical properties.

Amorphous quinapril hydrochloride can be produced through several methods. These include the rapid evaporation of a solution (e.g., from dichloromethane), mechanical grinding followed by heating of the crystalline form, and the desolvation of crystalline solvates. ijpsonline.comgoogle.comnih.govresearchgate.net For example, removing the solvent from crystalline quinapril hydrochloride solvates under vacuum results in the formation of the amorphous solid. google.comnih.gov

The characterization of amorphous quinapril hydrochloride has been performed using a variety of analytical techniques. nih.gov These methods are essential for confirming the amorphous nature and understanding its physical properties.

Techniques for Characterizing Amorphous Quinapril Hydrochloride

| Analytical Technique | Purpose | Reference |

|---|---|---|

| Powder X-ray Diffractometry (PXRD) | Confirms the absence of long-range crystalline order. | nih.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Determines thermal properties like the glass transition temperature (Tg). | nih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, indicating desolvation or degradation. | nih.govresearchgate.net |

| Infrared Spectroscopy (IR) | Investigates molecular interactions and structural changes. | nih.gov |

| Microscopy (Polarizing and Scanning Electron) | Examines particle morphology and the absence of birefringence typical of crystals. | nih.govresearchgate.net |

A significant challenge with amorphous quinapril is its chemical instability. It is known to readily degrade via cyclization to form a diketopiperazine impurity, particularly at elevated temperatures. nih.govresearchgate.net

The glass transition temperature (Tg) is a critical parameter for amorphous materials, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state. The amorphous form of quinapril hydrochloride exhibits a Tg of 91°C. nih.gov

Studies have revealed a strong correlation between molecular mobility and chemical reactivity in amorphous quinapril hydrochloride. nih.gov Below the Tg, the rate of chemical degradation is closely linked to the temperature dependence of molecular mobility. nih.gov However, at temperatures above the Tg, the degradation reaction proceeds considerably slower than what would be predicted based on molecular mobility alone. This phenomenon is believed to be caused by the softening of the solid, which leads to the agglomeration and sintering of particles. The resulting reduction in the surface-area-to-volume ratio is thought to impede the removal of gaseous byproducts like HCl, thereby slowing the degradation rate. nih.gov The higher molecular mobility in amorphous solids compared to their crystalline counterparts is a key factor contributing to their reduced stability. nih.gov

Crystal Structure Analysis

Determining the precise three-dimensional arrangement of atoms in the solid state is fundamental to understanding a drug's properties. X-ray diffraction techniques are the primary tools for this purpose.

Single crystal X-ray diffraction provides definitive structural information. This technique has been successfully applied to derivatives of quinapril, such as the quinapril hydrochloride nitromethane solvate and the quinapril tris(hydroxymethyl)amino methane salt. ijpsonline.comnih.gov For the nitromethane solvate, a single crystal was obtained by dissolving quinapril hydrochloride in nitromethane and allowing it to crystallize. nih.gov The analysis confirmed the crystal system, space group, and unit cell dimensions, providing insight into the stabilizing intermolecular interactions. ijpsonline.com Similarly, analysis of the quinapril tris salt revealed a complex network of hydrogen bonds responsible for its enhanced stability. ijpsonline.comnih.gov

Crystallographic Data for Quinapril Hydrochloride Nitromethane Solvate

| Parameter | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C29H41N3O8 | ijpsonline.com |

| Formula Weight | 559.65 | ijpsonline.com |

| Crystal System | Monoclinic | ijpsonline.com |

| Space Group | P21 | ijpsonline.com |

| Unit Cell Dimensions | a=10.401(3) Å, b=6.1709(18) Å, c=12.219(4) Å | ijpsonline.com |

Powder X-ray diffraction (PXRD) is a versatile technique used to generate a characteristic "fingerprint" for a crystalline solid and to confirm the absence of crystallinity in amorphous materials. americanpharmaceuticalreview.comnih.gov It has been widely used to characterize various solid forms of quinapril hydrochloride. nih.gov PXRD patterns distinguish between different crystalline solvates, such as those formed with nitroalkanes, acetonitrile, or acetone, each of which presents a unique diffraction pattern. google.comgoogle.com The technique is also instrumental in confirming the conversion of a crystalline solvate to an amorphous form upon desolvation. ijpsonline.comgoogle.com For example, a specific crystalline form of quinapril hydrochloride is characterized by its distinct PXRD pattern, with prominent peaks at specific 2θ angles. ijpsonline.com

Characteristic PXRD Peaks for a Crystalline Form of Quinapril Hydrochloride

| Angle (°2θ) | Angle (°2θ) | Angle (°2θ) |

|---|---|---|

| 7.28 | 16.72 | 23.63 |

| 9.06 | 17.00 | 24.61 |

| 11.03 | 18.14 | 25.28 |

| 11.68 | 18.55 | 25.95 |

| 12.23 | 18.81 | 26.42 |

| 13.67 | 19.86 | 27.15 |

| 13.77 | 20.03 | 27.35 |

| 14.55 | 21.55 | 28.19 |

| 15.99 | 21.68 | 29.31 |

| 16.62 | 22.13 | 30.24 |

Data sourced from ijpsonline.com

This ability to identify and differentiate between solid forms makes PXRD an indispensable tool in the development and quality control of quinapril. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Ionic Bonds)

While a specific single-crystal X-ray diffraction study for quinapril benzyl (B1604629) ester maleate (B1232345) is not publicly available, an analysis of its potential intermolecular interactions can be inferred from the known crystal chemistry of maleate salts and the functional groups present in the quinapril benzyl ester cation.

Quinapril benzyl ester maleate is an organic salt formed through the reaction of the basic quinapril benzyl ester with the acidic maleic acid. The primary interactions governing the crystal lattice of this compound are expected to be ionic bonds and hydrogen bonds.

Ionic Bonding: The fundamental interaction in the salt is the ionic bond between the protonated tertiary amine of the tetrahydroisoquinoline ring in the quinapril benzyl ester cation and the deprotonated carboxylate group of the maleate anion. This electrostatic attraction is a primary force holding the crystal lattice together.

Hydrogen Bonding Network: A complex network of hydrogen bonds is anticipated to further stabilize the crystal structure. The maleate anion, being a dicarboxylic acid, offers both hydrogen bond donor (the remaining carboxylic acid group) and acceptor (the carboxylate and carbonyl oxygens) sites. The quinapril benzyl ester cation also presents several hydrogen bond donors and acceptors.

Key expected hydrogen bonding interactions include:

Intramolecular Hydrogen Bond in Maleate: The maleate monoanion is well-known for forming a strong intramolecular hydrogen bond between the proton of the carboxylic acid group and the oxygen of the adjacent carboxylate group, creating a seven-membered ring motif. iucr.org This is a characteristic feature of maleate salts.

Cation-Anion Hydrogen Bonds: The protonated amine of the quinapril benzyl ester cation is a strong hydrogen bond donor and is expected to form robust hydrogen bonds with the oxygen atoms of the maleate anion's carboxylate group. Additionally, the N-H group of the amide linkage in the quinapril benzyl ester can act as a hydrogen bond donor.

Other Potential Interactions: The carbonyl oxygen atoms of the ester and amide groups in the quinapril benzyl ester are potential hydrogen bond acceptors, which could interact with the carboxylic acid group of the maleate anion or with other donor groups in adjacent molecules.

These interactions collectively contribute to a stable three-dimensional supramolecular architecture. The interplay of strong ionic bonds and a network of directional hydrogen bonds is critical in defining the physicochemical properties of the solid state, including its melting point, solubility, and stability.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Ionic Bond | Protonated Tetrahydroisoquinoline Nitrogen (N+) | Deprotonated Carboxylate (COO-) | Primary lattice-forming interaction |

| Intramolecular H-Bond | Maleate -COOH | Maleate -COO- | Characteristic of maleate salts, influences conformation iucr.org |

| Intermolecular H-Bond | Protonated Tetrahydroisoquinoline N+-H | Maleate -COO- or C=O | Strong cation-anion interaction |

| Intermolecular H-Bond | Amide N-H | Maleate -COO- or C=O | Contributes to the hydrogen bonding network |

| Intermolecular H-Bond | Maleate -COOH | Ester C=O or Amide C=O | Further stabilization of the crystal packing |

Co-crystal Formation and Stabilization Mechanisms of Quinapril Derivatives

The formation of co-crystals is a recognized strategy in crystal engineering to enhance the physicochemical properties of APIs, such as stability and solubility. rsc.orgoceanicpharmachem.com Quinapril, the active drug derived from quinapril benzyl ester, is known to be susceptible to degradation, particularly through cyclization to form a diketopiperazine impurity. iucr.org Research has shown that forming co-crystals or stable salts can significantly improve the stability of quinapril by creating robust hydrogen bonding networks that restrict the molecular conformation required for degradation. iucr.orgnih.gov

While specific studies on co-crystals of this compound are not prominent, the principles derived from studies on quinapril are highly relevant. The stabilization of quinapril has been successfully achieved by forming a co-crystal or salt with tris(hydroxymethyl)aminomethane (Tris). nih.govijpsonline.com Single-crystal X-ray diffraction analysis of the quinapril-Tris salt revealed a complex hydrogen bonding network between the two components, in addition to the ionic bond. nih.govijpsonline.comnih.gov This network effectively minimizes the intramolecular interactions that lead to the formation of the diketopiperazine impurity. iucr.org

The mechanisms of stabilization in such systems are primarily:

Formation of Strong Supramolecular Synthons: Co-crystal formers are selected based on their ability to form predictable and robust hydrogen bonding patterns (supramolecular synthons) with the API. rsc.org For instance, carboxylic acids and amides are common functional groups used to form reliable heterosynthons. rsc.org

Conformational Locking: The extensive network of intermolecular interactions can "lock" the quinapril molecule into a conformation that is not conducive to the intramolecular cyclization reaction.

Minimizing Molecular Mobility: By forming a stable crystalline lattice, the mobility of the individual molecules is reduced compared to an amorphous solid, thereby decreasing the likelihood of degradation reactions. iucr.org

Degradation Pathways and Chemical Stability Studies

Intramolecular Cyclization to Diketopiperazines (DKP)

A major degradation pathway for quinapril (B1585795) and its ester derivatives is the intramolecular cyclization to form a diketopiperazine (DKP) impurity. ijpsonline.comnih.gov This process involves the dipeptide-like structure of the molecule.

Mechanism and Kinetic Studies of DKP Formation

The formation of the diketopiperazine from quinapril derivatives involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl group between the second and third amino acid residues. nih.gov This intramolecular reaction results in the cleavage of the peptide chain and the formation of a stable six-membered ring. nih.govresearchgate.net

In the solid state, the rate-limiting step for the cyclization of quinapril hydrochloride is the escape of hydrogen chloride. ijpsonline.com In solution, the formation of quinapril zwitterions is the rate-limiting step. ijpsonline.com Kinetic studies have shown that the degradation of quinapril in tablets follows a first-order reaction model. nih.gov The rate of DKP formation can be influenced by factors such as the presence of solvents and the crystal form of the compound. ijpsonline.com For instance, studies on different solvates of quinapril hydrochloride have shown varying rates of cyclization, with the nitromethane (B149229) solvate being the most stable. ijpsonline.com

Temperature and pH Dependence of Cyclization

The rate of diketopiperazine formation is significantly influenced by both temperature and pH.

Temperature: Increased temperature accelerates the rate of cyclization. ijpsonline.comnih.goveurekaselect.com Studies on solid-state quinapril hydrochloride have demonstrated that heating leads to the formation of the DKP impurity. ijpsonline.com For example, amorphous quinapril hydrochloride readily converts to the DKP impurity at 80°C. ijpsonline.com

pH: The cyclization reaction is pH-dependent. ijpsonline.comnih.gov The rate of degradation is generally higher in basic conditions, which can facilitate the formation of the nucleophilic amine required for the intramolecular attack. ijpsonline.comresearchgate.net In solution, increasing the pH can accelerate the formation of the quinapril zwitterion, which is a key intermediate in the cyclization process. ijpsonline.com Conversely, acidic conditions can help to stabilize the molecule. For instance, quinapril hydrochloride has shown enhanced stability with acidic excipients. researchgate.netnih.gov

Hydrolysis of the Ester Group

Quinapril benzyl (B1604629) ester is susceptible to hydrolysis, which involves the cleavage of the benzyl ester bond to form the corresponding carboxylic acid, quinaprilat (B1678679), the active metabolite of quinapril. nih.govnih.govarchive.org This reaction is a common degradation pathway for ester-containing drugs. eurekaselect.com The rate of hydrolysis is influenced by pH and the presence of water. nih.goveurekaselect.com

Oxidative Degradation Mechanisms

While intramolecular cyclization and hydrolysis are the most prominent degradation pathways, oxidative degradation can also occur, although it is generally a less significant route for quinapril and its derivatives. The specific mechanisms of oxidative degradation for quinapril benzyl ester maleate (B1232345) are not as extensively detailed in the provided literature as cyclization and hydrolysis. However, like many complex organic molecules, it can be susceptible to oxidation at various sites, potentially leading to the formation of N-oxides or other oxidation byproducts.

Influence of Excipients and Formulation Components on Chemical Stability

Pharmaceutical excipients are not always inert and can significantly impact the chemical stability of active pharmaceutical ingredients. researchgate.netjocpr.com The choice of excipients is critical in formulating stable dosage forms of quinapril.

pH of Excipients: The pH of excipients plays a crucial role in the stability of quinapril. nih.govptfarm.pl Basic excipients, such as magnesium stearate (B1226849), can accelerate the degradation of quinapril by promoting both cyclization and hydrolysis. researchgate.netnih.govptfarm.pl Conversely, acidic excipients can enhance stability. researchgate.netnih.gov Studies have shown that the degradation rate constant of quinapril hydrochloride in the presence of magnesium stearate was approximately 100-fold greater than for the drug alone. nih.gov

Moisture: The presence of moisture, often introduced through excipients or during processing, is a critical factor in the degradation of quinapril. nih.govresearchgate.net Humidity can facilitate hydrolytic reactions and may also influence the rate of cyclization in the solid state. nih.govresearchgate.net

The following table summarizes the effect of different excipients on the stability of quinapril hydrochloride under specific conditions:

| Excipient | Condition | Degradation Rate |

| Povidone | 318 K/76.4% RH | Slower than with basic excipients |

| Hydroxypropyl methylcellulose | 318 K/76.4% RH | Slower than with basic excipients |

| Hydroxypropyl cellulose | 318 K/76.4% RH | Slower than with basic excipients |

| Lactose | 318 K/0% RH | No significant degradation |

| Magnesium Stearate | 318 K/76.4% RH | Significantly higher degradation |

Data sourced from a study on quinapril hydrochloride and may be indicative for quinapril benzyl ester maleate. nih.govptfarm.pl

Strategies for Chemical Stabilization of Quinapril Derivatives

Several strategies have been explored to enhance the chemical stability of quinapril and its derivatives, primarily focusing on minimizing the formation of the DKP impurity.

Formation of Stable Salts and Co-crystals: One effective approach is the formation of more stable salts or co-crystals. ijpsonline.comnih.gov For example, forming a co-crystal of quinapril with tris(hydroxymethyl)aminomethane has been shown to create a complex hydrogen bonding network that significantly stabilizes the molecule, with very little formation of the diketopiperazine and diacid impurities even at 80°C for 72 hours. ijpsonline.comnih.gov

Control of pH: Maintaining an optimal pH environment is crucial, especially in liquid formulations. nih.gov The use of buffers to keep the pH in a slightly acidic range (e.g., pH 5.5-6.5) can significantly reduce the rate of degradation. nih.gov

Moisture Control: Minimizing exposure to moisture during manufacturing and storage is essential to prevent hydrolysis and potentially slow down solid-state cyclization. nih.govresearchgate.net

Careful Selection of Excipients: Avoiding basic excipients like magnesium stearate and opting for compatible, neutral, or acidic excipients can prevent the acceleration of degradation pathways. researchgate.netnih.govptfarm.pl

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques (e.g., NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of Quinapril (B1585795) benzyl (B1604629) ester maleate (B1232345).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. While specific NMR data for Quinapril benzyl ester maleate is not readily available in public literature, the general approach involves analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule to confirm the presence of the benzyl ester and maleate moieties, in addition to the core Quinapril structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum would be expected to show characteristic absorption bands for the ester carbonyls, amide carbonyl, carboxylic acid of the maleate, and the aromatic rings.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular formula is C₃₂H₃₆N₂O₅ for the free base and C₃₆H₄₀N₂O₉ for the maleate salt, with corresponding molecular weights of approximately 528.6 g/mol and 644.72 g/mol , respectively. pharmaffiliates.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation of the parent ion.

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound in pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. A typical reversed-phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). jetir.org Detection is commonly performed using a UV detector at a specific wavelength, for instance, 239 nm. jetir.org The method's performance is validated for parameters like linearity, precision, accuracy, and robustness to ensure reliable results. jetir.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive version, LC-MS/MS , combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.govnih.gov This technique is particularly valuable for identifying and quantifying trace levels of impurities. In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces matrix interference. nih.gov This method has been successfully applied for the simultaneous determination of quinapril and its active metabolite, quinaprilat (B1678679), in human plasma, and similar principles are applied for impurity analysis. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to investigate the physicochemical properties of this compound, such as its melting point and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram can reveal information about melting, crystallization, and other phase transitions. For instance, a DSC curve for a related compound showed endothermic peaks indicating the release of crystallization water and subsequent polymorphic transformations. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability and decomposition profile of the compound. A TGA-FTIR coupled system can provide further insights by identifying the gaseous products evolved during decomposition, such as water and carbon dioxide. nih.gov

Impurity Profiling and Quantification Methods

Impurity profiling is a critical aspect of pharmaceutical quality control. The presence of impurities, even in small amounts, can affect the efficacy and safety of a drug. This compound is listed as a known impurity of Quinapril. lgcstandards.comsynzeal.com

The development of a stability-indicating analytical method is crucial for impurity profiling. Such a method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products. core.ac.uk

The quantification of impurities like this compound is typically performed using a validated HPLC method with a reference standard. lgcstandards.com The concentration of the impurity is determined by comparing its peak area to the peak area of a known concentration of the reference standard.

Use of Stable Isotope-Labeled Analogs in Research (e.g., Quinapril-D5) for Methodological Advancements

Stable isotope-labeled (SIL) compounds play a significant role in modern analytical research. nih.govmedchemexpress.com In the context of Quinapril analysis, a deuterated analog like Quinapril-d5 is used as an internal standard in quantitative bioanalytical methods, particularly those employing LC-MS/MS. pharmaffiliates.commedchemexpress.com

The use of an SIL internal standard offers several advantages:

It closely mimics the chromatographic behavior and ionization efficiency of the analyte, compensating for variations in sample preparation and instrument response. nih.gov

This leads to improved accuracy and precision of the analytical method. researchgate.net

The synthesis of SIL compounds involves replacing one or more atoms (e.g., hydrogen) with their heavier stable isotopes (e.g., deuterium). researchgate.net These labeled compounds are essential tools for pharmacokinetic studies, metabolism studies, and for enhancing the reliability of quantitative analytical methods. nih.govmedchemexpress.com

Method Development and Validation for Research Applications

The development and validation of analytical methods are fundamental for ensuring the quality of research data. For Quinapril and its related compounds, this process follows established guidelines, such as those from the International Council for Harmonisation (ICH). jetir.org

A typical method development and validation process includes:

Method Development : This involves selecting the appropriate analytical technique (e.g., RP-HPLC), column, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity. jetir.org

Method Validation : The developed method is then rigorously validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. jetir.org

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jetir.org

Accuracy : The closeness of the test results to the true value. jetir.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jetir.org

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. jetir.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Structure Elucidation and Characterization of Metabolites and Degradants

Understanding the metabolic and degradation pathways of a drug is crucial for its development and safe use. Quinapril itself is a prodrug that is metabolized in the body to its active form, Quinaprilat. nih.gov It can also undergo degradation to form various products. core.ac.uk

Forced degradation studies are instrumental in identifying potential degradants. core.ac.uk By subjecting the drug to various stress conditions, a profile of degradation products can be generated. The structural elucidation of these degradants, as well as metabolites formed in vivo, is typically achieved using a combination of LC-MS/MS and NMR spectroscopy.

In LC-MS/MS, the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions provide crucial clues about the structure of the unknown compound. core.ac.uk High-resolution mass spectrometry can provide the elemental composition, further aiding in structure determination. NMR spectroscopy then provides the definitive structural information by revealing the connectivity of atoms within the molecule.

Q & A

Q. How should researchers address ethical considerations in publishing synthetic methodologies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.